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Compound of Interest

Compound Name: Barbital

Cat. No.: B3395916

This guide provides a comprehensive overview of the synthesis pathway for 5,5-
diethylbarbituric acid, commonly known as barbital. It is intended for researchers, scientists,
and professionals in the field of drug development. This document outlines the core chemical
reactions, detailed experimental protocols, and quantitative data associated with the synthesis.

Overview of the Synthesis Pathway

The synthesis of 5,5-diethylbarbituric acid is a well-established process in medicinal chemistry,
primarily achieved through the condensation of a disubstituted malonic ester with urea.[1] The
overall process can be broken down into two key stages:

o Stage 1: Synthesis of Diethyl Diethylmalonate: This initial step involves the dialkylation of
diethyl malonate to introduce the two ethyl groups at the central carbon atom.

o Stage 2: Condensation with Urea: The resulting diethyl diethylmalonate is then condensed
with urea in the presence of a strong base, typically sodium ethoxide, to form the
heterocyclic ring structure of barbital.

Below is a diagram illustrating the general workflow for the synthesis of 5,5-disubstituted
barbiturates.
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General workflow for the synthesis of 5,5-diethylbarbituric acid.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of diethyl
diethylmalonate and its subsequent conversion to 5,5-diethylbarbituric acid.

Stage 1: Synthesis of Diethyl Diethylmalonate

This procedure outlines the dialkylation of diethyl malonate using ethyl iodide in the presence
of sodium ethoxide.

Materials:

Diethyl malonate (freshly distilled)

Sodium metal

Absolute ethanol

Ethyl iodide (freshly distilled)
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Ether

Sodium sulfate (anhydrous)

Apparatus:

Round-bottom flask

Reflux condenser with a calcium chloride guard tube

Dropping funnel

Stirring apparatus

Heating mantle or water bath

Separatory funnel

Distillation apparatus

Procedure:

Preparation of Sodium Ethoxide (First Addition): In a round-bottom flask equipped with a
reflux condenser and stirring apparatus, dissolve 14.4 g of sodium metal in 190 ml of
absolute ethanol. The reaction is exothermic and should be controlled.

First Alkylation: To the freshly prepared sodium ethoxide solution, add 100 g of diethyl
malonate with stirring.

Slowly add 97.5 g of ethyl iodide through a dropping funnel.
Heat the mixture to boiling.

Preparation of Sodium Ethoxide (Second Addition): Once the reaction mixture is neutral, in a
separate flask, dissolve another 14.4 g of sodium in 190 ml of absolute ethanol.

Second Alkylation: Slowly add the second portion of sodium ethoxide solution to the reaction
mixture, followed by the slow addition of another 97.5 g of ethyl iodide.
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o Reflux the mixture overnight.

o Work-up and Isolation: Distill off the ethanol. To the residue, add ether and water.
o Separate the two layers using a separatory funnel.

e Dry the ethereal layer over anhydrous sodium sulfate.

 Purification: Remove the ether by distillation. The crude product is then purified by vacuum
distillation, collecting the fraction boiling at 221-222°C.

Stage 2: Synthesis of 5,5-Diethylbarbituric Acid
(Barbital)

This procedure describes the condensation reaction between diethyl diethylmalonate and urea
to form barbital.

Materials:

Diethyl diethylmalonate

Urea (pulverized and dried)

Sodium metal

Absolute ethanol

Concentrated hydrochloric acid

Water

Apparatus:
o Autoclave or a high-pressure reaction vessel
e Filter funnel (e.g., Blichner funnel)

o Beakers
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e Heating and stirring apparatus
Procedure:

o Preparation of Sodium Ethoxide: Dissolve 16 g of sodium metal in 300 g of absolute ethanol.
Cool the resulting solution to room temperature.

o Addition of Reactants: To the sodium ethoxide solution, add 50 g of diethyl diethylmalonate.
e Add 20 g of pulverized and dried urea to the mixture.

e Reaction: Gently warm the mixture to dissolve the urea. Heat the mixture in an autoclave at
108°C for 5 hours.

« |solation of the Sodium Salt: The sodium salt of diethylbarbituric acid will precipitate. Filter
the salt and wash it with alcohol.

o Formation of Free Acid: Dissolve the sodium salt in water and acidify with concentrated
hydrochloric acid to precipitate the free 5,5-diethylbarbituric acid.

 Purification: Recrystallize the crude product from water.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of diethyl
diethylmalonate and 5,5-diethylbarbituric acid.

Table 1: Reagents for the Synthesis of Diethyl Diethylmalonate

Molar Mass ( g/mol

Reagent | Quantity Moles
Diethyl malonate 160.17 100 g ~0.624
Sodium 22.99 28.8¢ ~1.25
Absolute Ethanol 46.07 380 ml

Ethyl lodide 155.97 195 g ~1.25
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Table 2: Yield and Properties of Diethyl Diethylmalonate

Parameter Value
Theoretical Yield ~144 g
Actual Yield 112 g
Percentage Yield 83%
Boiling Point 221-222 °C

Table 3: Reagents for the Synthesis of 5,5-Diethylbarbituric Acid

Molar Mass ( g/mol

Reagent | Quantity Moles
Diethyl

, 216.28 50 ¢ ~0.231
diethylmalonate
Urea 60.06 209 ~0.333
Sodium 22.99 169 ~0.696
Absolute Ethanol 46.07 3004¢g -

Table 4: Yield and Properties of 5,5-Diethylbarbituric Acid

Parameter Value
Theoretical Yield ~42.5¢
Actual Yield 275¢
Percentage Yield ~64.7%
Melting Point 183-185 °C

Reaction Mechanism
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The core of the synthesis is the condensation reaction between diethyl diethylmalonate and
urea, which is a twofold nucleophilic acyl substitution. The strong base, sodium ethoxide,
deprotonates urea, making it a more potent nucleophile. The deprotonated urea then attacks
the electrophilic carbonyl carbons of the diethyl diethylmalonate in a stepwise manner, leading
to the cyclized product after the elimination of two molecules of ethanol.[1]

Sodium Ethoxide Cyclization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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